Methyl 2-bromo-6-cyano-4-hydroxybenzoate
Overview
Description
Methyl 2-bromo-6-cyano-4-hydroxybenzoate: is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 2-bromo-6-cyano-4-hydroxybenzoate typically begins with the bromination of methyl 4-hydroxybenzoate. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the cyano group into the aromatic ring.
Hydrolysis and Esterification: The nitrated product undergoes hydrolysis to form the corresponding carboxylic acid, which is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-6-cyano-4-hydroxybenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Methyl 2-bromo-6-cyano-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and polymers. It is also used in the synthesis of fine chemicals for various applications.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-cyano-4-hydroxybenzoate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine and cyano groups play a crucial role in the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
- Methyl 2-bromo-4-cyano-6-hydroxybenzoate
- Methyl 4-bromo-2-cyano-6-hydroxybenzoate
- Methyl 2-bromo-6-cyano-4-methoxybenzoate
Comparison: Methyl 2-bromo-6-cyano-4-hydroxybenzoate is unique due to the specific positioning of the bromine, cyano, and hydroxyl groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, as well as distinct biological effects.
Biological Activity
Methyl 2-bromo-6-cyano-4-hydroxybenzoate is an organic compound derived from benzoic acid, characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group. Its unique structure allows for diverse interactions with biological molecules, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN O3, with a molecular weight of approximately 272.08 g/mol. The compound's structural features are crucial for its biological activity:
Functional Group | Role in Biological Activity |
---|---|
Bromine | Participates in electrophilic substitution reactions |
Cyano | Forms hydrogen bonds with biomolecules, modulating enzyme activity |
Hydroxyl | Enhances solubility and potential interactions with receptors |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates electrophilic reactions, while the cyano and hydroxyl groups can engage in hydrogen bonding and other interactions that modulate the activity of enzymes or receptors. This mechanism may lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study on breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- In vitro assays have shown that this compound possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Comparison with Similar Compounds
This compound can be compared to other structurally similar compounds to highlight its unique biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine, cyano, hydroxyl groups | Anticancer, antimicrobial |
Methyl 4-bromo-2-cyano-6-hydroxybenzoate | Different positioning of functional groups | Variable biological effects |
Methyl 2-bromo-5-cyano-benzoate | Bromine and cyano groups | Reduced biological activity |
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)8-5(4-11)2-6(12)3-7(8)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNVKJXQQOZNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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